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molecular formula C10H9NO6 B1584779 5-Nitroisophthalic Acid Monoethyl Ester CAS No. 22871-55-2

5-Nitroisophthalic Acid Monoethyl Ester

Cat. No. B1584779
M. Wt: 239.18 g/mol
InChI Key: HOYHBDFTELAGGG-UHFFFAOYSA-N
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Patent
US08653075B2

Procedure details

To a solution of 5-nitroisophtalic acid monoethyl ester (80 g) in DCM (700 ml) at 25° C. was added 2M oxalyl chloride solution in DCM (63 ml), and DMF (5 ml). The reaction was stirred for 2 h and then concentrated in vacuum. The residue was triturated with toluene and again concentrated in vacuum leaving the title compound (60 g). Rt=1.40 min for derivatised methylester (method D).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[C:5]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[C:7]([C:8](O)=[O:9])[CH:6]=1)[CH3:2].C(Cl)(=O)C([Cl:21])=O.CN(C=O)C>C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:17])[C:5]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[C:7]([C:8]([Cl:21])=[O:9])[CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C)OC(C1=CC(C(=O)O)=CC(=C1)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
63 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated with toluene
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated in vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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